3-[4-(3-methyloxetan-3-yl)phenyl]propan-1-ol
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Overview
Description
3-[4-(3-methyloxetan-3-yl)phenyl]propan-1-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a phenyl ring substituted with a 3-methyloxetane group and a propanol chain, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methyloxetan-3-yl)phenyl]propan-1-ol typically involves the reaction of 4-(3-methyloxetan-3-yl)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methyloxetan-3-yl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-[4-(3-methyloxetan-3-yl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-methyloxetan-3-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1-propanol
- 1-(3,4-Methylenedioxyphenyl)-propane-1-ol
- 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Uniqueness
3-[4-(3-methyloxetan-3-yl)phenyl]propan-1-ol stands out due to the presence of the 3-methyloxetane group, which imparts unique chemical and biological properties
Properties
CAS No. |
2138220-28-5 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.